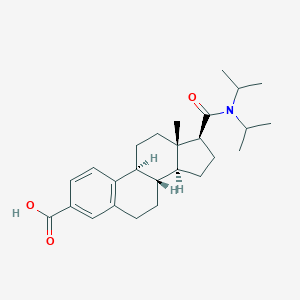

17-(N,N-Diisopropylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

17-(N,N-Diisopropylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid, also known as Estra-1,3,5(10)-triene-3-carboxylic acid (ETCA), is a synthetic estrogenic compound. It is a potent estrogen receptor agonist, and it has been used in scientific research to investigate the mechanisms of estrogen receptor signaling pathways. ETCA is an important tool for studying the effects of estrogen on cellular processes and for developing new treatments for diseases that involve estrogen signaling.

Wirkmechanismus

ETCA acts as an estrogen receptor agonist, binding to ERα and ERβ and inducing conformational changes that activate downstream signaling pathways. The binding of ETCA to ERα and ERβ results in the activation of transcription factors that regulate gene expression. This leads to changes in the expression of genes involved in cellular processes such as cell proliferation, apoptosis, and differentiation.

Biochemische Und Physiologische Effekte

ETCA has been shown to have a range of biochemical and physiological effects. It has been shown to increase the proliferation of breast cancer cells, and it has been implicated in the development of breast cancer. ETCA has also been shown to increase bone density and reduce the risk of osteoporosis. Additionally, ETCA has been shown to have cardiovascular protective effects, reducing the risk of cardiovascular disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using ETCA in lab experiments is its potency as an estrogen receptor agonist. ETCA has a high affinity for ERα and ERβ, and it can activate downstream signaling pathways at low concentrations. This makes it a useful tool for investigating the mechanisms of estrogen receptor signaling pathways. One limitation of using ETCA in lab experiments is its potential toxicity. ETCA has been shown to have cytotoxic effects on some cell types, and caution should be taken when using it in experiments.

Zukünftige Richtungen

There are many future directions for research involving ETCA. One area of interest is the development of new treatments for diseases that involve estrogen signaling. ETCA has been shown to have potential therapeutic effects for breast cancer, osteoporosis, and cardiovascular disease, and further research is needed to explore these potential applications. Another area of interest is the development of new synthetic estrogenic compounds that are more potent and selective than ETCA. These compounds could be used to investigate the mechanisms of estrogen receptor signaling pathways and to develop new treatments for diseases that involve estrogen signaling.

Synthesemethoden

ETCA can be synthesized by several methods, including the reaction of estrone with diisopropylcarbodiimide and isopropanol in the presence of a catalytic amount of p-toluenesulfonic acid. Another method involves the reaction of estradiol with diisopropylcarbodiimide and isopropanol in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with trifluoroacetic acid to remove the protective group and obtain ETCA.

Wissenschaftliche Forschungsanwendungen

ETCA has been widely used in scientific research to investigate the mechanisms of estrogen receptor signaling pathways. It has been shown to activate estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) in a dose-dependent manner. ETCA has also been used to study the effects of estrogen on cellular processes such as cell proliferation, apoptosis, and differentiation. Additionally, ETCA has been used to develop new treatments for diseases that involve estrogen signaling, such as breast cancer, osteoporosis, and cardiovascular disease.

Eigenschaften

CAS-Nummer |

124650-99-3 |

|---|---|

Produktname |

17-(N,N-Diisopropylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid |

Molekularformel |

C26H37NO3 |

Molekulargewicht |

411.6 g/mol |

IUPAC-Name |

(8S,9S,13S,14S,17S)-17-[di(propan-2-yl)carbamoyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-carboxylic acid |

InChI |

InChI=1S/C26H37NO3/c1-15(2)27(16(3)4)24(28)23-11-10-22-21-9-6-17-14-18(25(29)30)7-8-19(17)20(21)12-13-26(22,23)5/h7-8,14-16,20-23H,6,9-13H2,1-5H3,(H,29,30)/t20-,21-,22+,23-,26+/m1/s1 |

InChI-Schlüssel |

VXKTZBKORWNMBL-OPMJLWCUSA-N |

Isomerische SMILES |

CC(C)N(C(C)C)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)C(=O)O)C |

SMILES |

CC(C)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)C(=O)O)C |

Kanonische SMILES |

CC(C)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)C(=O)O)C |

Synonyme |

17-(N,N-diisopropylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid 17-DCETCA |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)

![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)

![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)